molecular formula C20H24ClN3O4S B2777508 Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1217064-84-0

Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2777508
CAS RN: 1217064-84-0
M. Wt: 437.94
InChI Key: BNIBZIBVAAPTNV-UHFFFAOYSA-N
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Description

“Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a complex organic compound. It has a molecular formula of C20H24N3O4S . This compound is part of the larger class of compounds known as imidazoles .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a tetrahydrothieno[2,3-c]pyridine ring substituted with carbamoyl and isopropyl groups, and a benzoate group further substituted with a methyl group . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry techniques.

Scientific Research Applications

Electrochemical Behavior

Research on similar tetrahydrothieno[2,3-c]pyridin compounds has focused on their electrochemical behavior. For instance, studies on dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds have explored their oxidation and reduction processes. These processes involve the loss of electrons to form pyridinium salts and the reduction at very negative potentials, indicating potential applications in electrochemical sensors or as redox-active materials (Trazza, Andruzzi, & Carelli, 1982).

Supramolecular Chemistry

The construction of supramolecular structures through classical hydrogen bonds and noncovalent interactions using pyridine derivatives has been investigated. Such studies highlight the utility of pyridine and carboxylic acid derivatives in creating complex architectures for materials science applications (Fang et al., 2020).

Antimicrobial Evaluation

Compounds structurally related to the query compound, such as substituted pyridyl 4-chlorobenzoates, have been synthesized and evaluated for their antibacterial activity. This indicates potential applications in the development of new antimicrobial agents (Eldeab, 2019).

Synthetic Scaffold for Highly Functionalized Derivatives

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of pyridine and isoxazole derivatives as scaffolds for generating highly functionalized chemical entities. These scaffolds can be used in various fields, including drug discovery and material science (Ruano, Fajardo, & Martín, 2005).

Photophysical Properties of Derivatives

The study of S, N, and Se-modified methyl salicylate derivatives, including those with pyridin-2-yl groups, focuses on their photophysical properties. Such research can inform the development of materials for optical applications, such as fluorescence imaging or light-emitting diodes (Yoon et al., 2019).

properties

IUPAC Name

methyl 4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S.ClH/c1-11(2)23-9-8-14-15(10-23)28-19(16(14)17(21)24)22-18(25)12-4-6-13(7-5-12)20(26)27-3;/h4-7,11H,8-10H2,1-3H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBZIBVAAPTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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